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Compound of Interest

Compound Name:
3-Allyl-5-ethoxy-4-

methoxybenzaldehyde

Cat. No.: B1275923 Get Quote

A Spectroscopic Guide to the Synthesis and Characterization of 3-Allyl-5-ethoxy-4-
methoxybenzaldehyde and Its Precursors

This guide provides a comparative analysis of the spectroscopic properties of 3-Allyl-5-ethoxy-
4-methoxybenzaldehyde and its key precursors. Due to the limited availability of experimental

data for the target compound, this document focuses on the characterization of its synthetic

intermediates and provides a predictive framework for the final product's spectroscopic

features. Detailed experimental protocols and a proposed synthetic pathway are included to

assist researchers in the synthesis and identification of these compounds.

Proposed Synthetic Pathway
The synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde can be envisioned through a

multi-step process starting from commercially available precursors. A plausible route involves

the allylation of a suitable vanillin derivative, followed by a Claisen rearrangement to introduce

the allyl group onto the aromatic ring, and subsequent ethoxylation.
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Caption: Proposed synthetic routes to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

Spectroscopic Data Comparison of Precursors
The following tables summarize the available spectroscopic data for the key precursors. This

data is essential for monitoring the progress of the synthesis and confirming the identity of the

intermediates.

Table 1: 1H NMR Data of Precursors (Predicted and Experimental)
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Compound
Aldehyde
CHO (δ,
ppm)

Aromatic H
(δ, ppm)

Methoxy
OCH3 (δ,
ppm)

Ethoxy/Allyl
Group (δ,
ppm)

Solvent

3-Ethoxy-4-

methoxybenz

aldehyde

~9.8 (s)
~7.4 (d), ~7.3

(s), ~7.0 (d)
~3.9 (s)

~4.1 (q,

OCH2), ~1.4

(t, CH3)

CDCl3

4-(Allyloxy)-3-

methoxybenz

aldehyde

~9.8 (s)
~7.4 (m),

~7.0 (d)
~3.9 (s)

~6.0 (m,

=CH), ~5.3

(m, =CH2),

~4.6 (d,

OCH2)

CDCl3

3-Allyl-4-

hydroxy-5-

methoxybenz

aldehyde

~9.8 (s)
~7.0 (s), ~6.8

(s)
~3.9 (s)

~5.9 (m,

=CH), ~5.1

(m, =CH2),

~3.4 (d, Ar-

CH2)

CDCl3

Table 2: 13C NMR Data of Precursors (Predicted and Experimental)

Compound
Aldehyde
C=O (δ,
ppm)

Aromatic C
(δ, ppm)

Methoxy
OCH3 (δ,
ppm)

Ethoxy/Allyl
Group (δ,
ppm)

Solvent

3-Ethoxy-4-

methoxybenz

aldehyde

~191

~155, ~150,

~130, ~127,

~111, ~109

~56
~64 (OCH2),

~15 (CH3)
CDCl3

4-(Allyloxy)-3-

methoxybenz

aldehyde

~191

~154, ~150,

~131, ~126,

~112, ~110

~56

~133 (=CH),

~118 (=CH2),

~69 (OCH2)

CDCl3

3-Allyl-4-

hydroxy-5-

methoxybenz

aldehyde

~192

~148, ~147,

~130, ~125,

~122, ~109

~56

~137 (=CH),

~116 (=CH2),

~34 (Ar-CH2)

CDCl3
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Table 3: IR and Mass Spectrometry Data of Precursors

Compound
IR (C=O stretch,
cm-1)

IR (Other Key
Bands, cm-1)

Mass Spec (m/z of
M+)

3-Ethoxy-4-

methoxybenzaldehyde
~1680-1690

2980, 2840 (C-H),

1585 (C=C), 1270 (C-

O)

180.08

4-(Allyloxy)-3-

methoxybenzaldehyde
~1680

2920, 2840 (C-H),

1585 (C=C), 1270 (C-

O)

192.08

3-Allyl-4-hydroxy-5-

methoxybenzaldehyde
~1670

3300 (O-H), 2940,

2850 (C-H), 1590

(C=C)

192.08

Note: The data presented is a compilation from various sources and may include predicted

values. Experimental conditions can affect the exact values.

Predicted Spectroscopic Features of 3-Allyl-5-
ethoxy-4-methoxybenzaldehyde
Based on the analysis of its precursors, the following spectroscopic characteristics can be

predicted for the target compound:

1H NMR:

An aldehyde proton singlet around δ 9.8 ppm.

Two singlets for the aromatic protons.

A quartet for the ethoxy -OCH2- group around δ 4.1 ppm and a triplet for the -CH3 group

around δ 1.4 ppm.

Signals for the allyl group: a multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.0

ppm, multiplets for the terminal vinyl protons (=CH2) around δ 5.1-5.3 ppm, and a doublet

for the benzylic protons (Ar-CH2-) around δ 3.4 ppm.
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A singlet for the methoxy group around δ 3.9 ppm.

13C NMR:

An aldehyde carbonyl carbon around δ 191-192 ppm.

Aromatic carbon signals in the range of δ 105-155 ppm.

Ethoxy carbons at approximately δ 64 (OCH2) and δ 15 (CH3).

Allyl carbons around δ 137 (=CH), δ 116 (=CH2), and δ 34 (Ar-CH2).

A methoxy carbon around δ 56 ppm.

FTIR:

A strong C=O stretching vibration for the aldehyde at approximately 1680-1690 cm-1.

C-H stretching bands for the aldehyde, aromatic, and aliphatic groups.

C=C stretching for the aromatic ring and allyl group.

Strong C-O ether stretching bands.

Mass Spectrometry:

The molecular ion (M+) peak at m/z 220.11, corresponding to the molecular formula

C13H16O3.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a

deuterated solvent (e.g., CDCl3). Tetramethylsilane (TMS) is commonly used as an internal

standard (0 ppm).[1]
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Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher for better resolution.

Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and

integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR Method for Liquids/Oils): Place a small drop of the liquid sample

directly onto the clean surface of the Attenuated Total Reflectance (ATR) crystal.[2][3][4][5][6]

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1. A

background spectrum of the clean, empty ATR crystal should be taken first and subtracted

from the sample spectrum.

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule, such as C=O, O-H, C-H, and C-O.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject the sample into a GC system equipped with a suitable capillary

column (e.g., a nonpolar DB-5 or similar). Use a temperature program to separate the

components of the sample.

MS Analysis (Electron Ionization): The separated components are introduced into the mass

spectrometer and ionized, typically using a standard electron ionization (EI) energy of 70 eV.

[7][8][9][10]

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from

the molecular ion peak and to study the fragmentation pattern, which provides structural

information.

Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of the target compound.

Synthesize Intermediate
(e.g., 3-Allyl-4-hydroxy-5-methoxybenzaldehyde)

Purify Intermediate
(e.g., Column Chromatography)

Spectroscopic Analysis
(NMR, FTIR, MS)

Confirm Structure of Intermediate

Structure Incorrect

Proceed to Next Synthetic Step
(e.g., Ethylation)

Structure Correct

Synthesize Final Product

Purify Final Product

Comprehensive Spectroscopic Analysis
(1H NMR, 13C NMR, DEPT, COSY, HSQC, FTIR, HRMS)

Confirm Structure of
3-Allyl-5-ethoxy-4-methoxybenzaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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